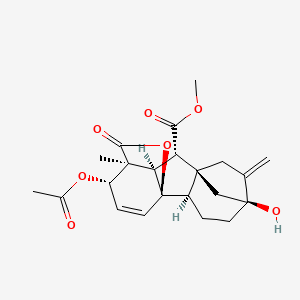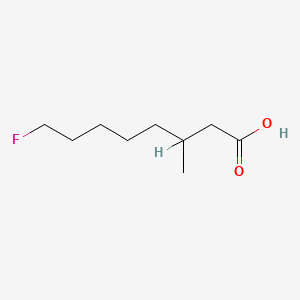
8-Fluoro-3-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-methyloctanoic acid is an organic compound with the molecular formula C9H17FO2. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyloctanoic acid involves multiple steps. One common method starts with the reaction of ε-Caprolactone with diisobutylaluminium hydride in toluene at -78°C. This is followed by a series of reactions involving reagents such as sodium hydride, p-toluenesulfonic acid, and n-butyl lithium fluoride in solvents like benzene, diethyl ether, and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups.
Scientific Research Applications
8-Fluoro-3-methyloctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-fluoro-3-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways, inhibition of specific enzymes, or modulation of receptor activity .
Comparison with Similar Compounds
- 8-Fluorooctanoic acid
- 3-Methyloctanoic acid
- 8-Chloro-3-methyloctanoic acid
Comparison: 8-Fluoro-3-methyloctanoic acid is unique due to the combined presence of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties. Compared to 8-fluorooctanoic acid, the methyl group in this compound can influence its hydrophobicity and reactivity. Similarly, the fluorine atom in this compound can enhance its stability and resistance to metabolic degradation compared to 3-methyloctanoic acid .
Properties
CAS No. |
462-12-4 |
|---|---|
Molecular Formula |
C9H17FO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
8-fluoro-3-methyloctanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
CMZDDIWNZWUROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCF)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


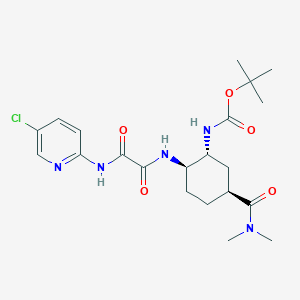

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
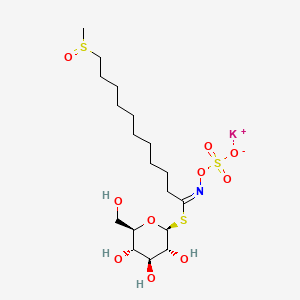
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
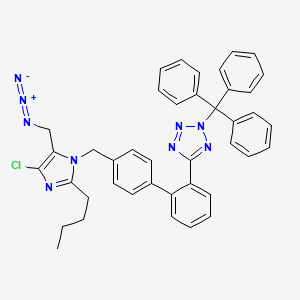
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

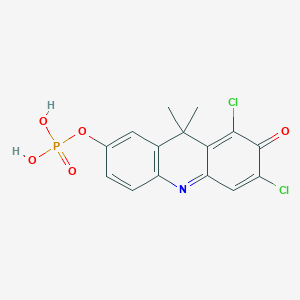
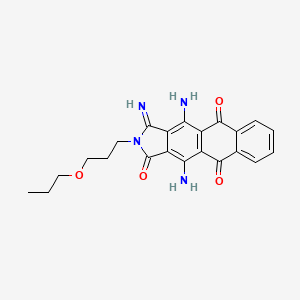
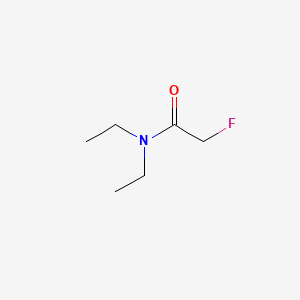
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
